2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one is a chemical compound with the molecular formula C8H13N3O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-hydroxyethylamine in the presence of a base, followed by the introduction of a methoxymethyl group using methoxymethyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and appropriate solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one: This compound has a similar pyrimidine structure but with different substituents.
2-amino-6-hydroxy-5-(2-hydroxyethyl)-4-methylpyrimidine: Another similar compound with variations in the functional groups attached to the pyrimidine ring.
Uniqueness
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H13N3O3 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3/c1-14-5-6-4-7(13)11-8(10-6)9-2-3-12/h4,12H,2-3,5H2,1H3,(H2,9,10,11,13) |
InChI Key |
QIIARSDJMJWGIE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)NCCO |
Origin of Product |
United States |
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